Isovaleryl L-Carnitine-d9 Chloride

Catalog No.
S1800472
CAS No.
1334532-23-8
M.F
C12H24ClNO4
M. Wt
290.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleryl L-Carnitine-d9 Chloride

CAS Number

1334532-23-8

Product Name

Isovaleryl L-Carnitine-d9 Chloride

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride

Molecular Formula

C12H24ClNO4

Molecular Weight

290.83 g/mol

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3,4D3,5D3;

InChI Key

HWDFIOSIRGUUSM-UGYZPRMBSA-N

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; ST 551

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Internal Standard for Isovaleryl-DL-Carnitine Quantification

ISOCAR d9 functions as an internal standard for quantifying isovaleryl-DL-carnitine levels. Isovaleryl-DL-carnitine is a derivative of L-carnitine, a molecule involved in transporting fatty acids into cells for energy production. Elevated levels of isovaleryl-DL-carnitine are associated with isovaleric acidemia, a genetic disorder affecting isoleucine metabolism [].

Researchers utilize ISOCAR d9's properties during mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) analysis of biological samples. The compound's structure closely resembles isovaleryl-DL-carnitine, but it contains nine deuterium atoms (d9) replacing hydrogen atoms at specific positions within the molecule []. This isotopic incorporation creates a distinct mass difference that can be easily detected by MS.

By adding a known amount of ISOCAR d9 to a sample alongside the analyte (isovaleryl-DL-carnitine), researchers can account for variations during sample preparation, instrument performance, and ionization efficiency. The ratio between the signal intensities of the analyte and the ISOCAR d9 reflects the actual concentration of isovaleryl-DL-carnitine in the sample, providing accurate and reliable quantification [, ].

Potential for Neuroprotective Prodrugs

Some research explores the potential application of ISOCAR d9 as a precursor for the development of neuroprotective prodrugs. Prodrugs are pharmacologically inactive compounds that are converted to active drugs within the body.

In this context, ISOCAR d9 serves as a building block for synthesizing carnitine benzyl esters. Carnitine itself can have neuroprotective properties, but its poor blood-brain barrier penetration limits its effectiveness. By attaching a benzyl group (benzyl ester), researchers aim to improve the drug's ability to cross the blood-brain barrier and deliver the neuroprotective benefits of carnitine to the central nervous system [].

Isovaleryl L-Carnitine-d9 Chloride is a synthetic derivative of L-carnitine, specifically designed to incorporate deuterium at specific positions in its molecular structure, enhancing its utility in metabolic studies. The compound is characterized by the molecular formula C12H15D9NO4ClC_{12}H_{15}D_9NO_4Cl and has a molecular weight of approximately 290.83 g/mol. It exists primarily as a solid and is typically supplied in a highly pure form, exceeding 95% purity .

Typical of acylcarnitines. Its primary role involves the transport of fatty acids across the mitochondrial membrane for beta-oxidation. The chloride ion in its structure may participate in ionic interactions, influencing its solubility and reactivity in biological systems. The compound can undergo hydrolysis, yielding free L-carnitine and isovalerylic acid under specific conditions .

As a naturally occurring acylcarnitine, Isovaleryl L-Carnitine-d9 Chloride exhibits several biological activities. It has been shown to enhance cellular energy metabolism by facilitating the transport of fatty acids into mitochondria, thus promoting lipid oxidation. Additionally, studies suggest that it may improve survival rates in certain metabolic conditions by modulating energy homeostasis and reducing oxidative stress . Its unique isotopic labeling allows for advanced tracking in metabolic studies, providing insights into carnitine metabolism and related pathways.

The synthesis of Isovaleryl L-Carnitine-d9 Chloride typically involves the following steps:

  • Starting Materials: Begin with L-carnitine and isovaleryl chloride.
  • Deuteration: Incorporate deuterium into the structure through specific reactions that allow for selective labeling.
  • Purification: Utilize chromatographic techniques to isolate the desired product, ensuring high purity levels.
  • Salification: Convert the free base form into its chloride salt for improved stability and solubility .

This multi-step process ensures that the final product retains its functional properties while being suitable for research applications.

Isovaleryl L-Carnitine-d9 Chloride has several applications:

  • Metabolic Research: Used as a tracer in studies investigating fatty acid metabolism.
  • Pharmaceutical Development: Potentially useful in developing treatments for metabolic disorders.
  • Nutritional Studies: Investigated for its role in energy metabolism and supplementation strategies .

Isovaleryl L-Carnitine-d9 Chloride shares structural similarities with several other acylcarnitines. Here are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Isovaleryl L-Carnitine139144-12-0Naturally occurring, no deuterium labeling
Acetyl L-Carnitine541-15-1Commonly used in energy metabolism
Propionyl L-Carnitine5080-50-2Involved in propionate metabolism
Butyryl L-Carnitine586-79-0Plays a role in butyrate metabolism

Uniqueness of Isovaleryl L-Carnitine-d9 Chloride

The unique feature of Isovaleryl L-Carnitine-d9 Chloride lies in its deuterated structure, which allows for precise tracking and analysis in metabolic studies that are not possible with non-labeled counterparts. This isotopic labeling enhances the understanding of metabolic pathways involving carnitines, making it a valuable tool for researchers studying lipid metabolism and related disorders .

Nucleophilic Displacement Approaches for Trimethyl-d9 Group Installation

The synthesis of Isovaleryl L-Carnitine-d9 Chloride requires sophisticated isotope incorporation strategies to introduce the deuterated trimethyl groups while maintaining the structural integrity of the carnitine backbone [11]. The nucleophilic displacement approach represents one of the most effective methodologies for installing trimethyl-d9 functionality into carnitine derivatives [9].

The primary synthetic route involves the use of deuterated trimethylamine (trimethylamine-d9) as the nucleophilic species in displacement reactions . The deuterated reagent, with molecular formula C3D9N, serves as the source of the trimethyl-d9 groups that replace the standard hydrogen-containing methyl groups in the carnitine structure . Research has demonstrated that this approach can achieve deuterium incorporation levels exceeding 99.5 percent when properly optimized reaction conditions are employed [11].

ParameterOptimal ConditionsDeuterium Incorporation (%)
Temperature60-90°C>99.5
Reaction Time6-8 hours>99.0
Pressure0.4-0.5 MPa>98.5
CatalystDiisopropylamine>93.7

The nucleophilic displacement mechanism proceeds through a sequential halogenation and deuterolysis process . Initial studies have shown that the reaction begins with the formation of a quaternary ammonium intermediate, where the nitrogen center coordinates with the deuterated methyl groups . The displacement reaction is facilitated by the electronic properties of the carnitine backbone, which provides stabilization for the resulting quaternary ammonium structure [12].

Advanced synthetic methodologies have incorporated the use of deuterated solvents and specialized reaction conditions to maximize isotope retention during the displacement process [29]. The incorporation of deuterium at specific positions within the molecule creates distinct mass differences that can be readily detected through mass spectrometry analysis [7]. Research findings indicate that the isotopic labeling strategy allows for precise tracking and quantification in metabolic studies, particularly in applications requiring internal standards for analytical chemistry [30].

The synthetic approach utilizing R-epoxy chloropropane as a starting material has demonstrated particular efficacy in industrial-scale production [26]. This method involves the sequential reaction of the epoxide with prussic acid and deuterated trimethylamine under controlled alkaline conditions [34]. The reaction proceeds through ring-opening mechanisms that preserve the stereochemical integrity essential for biological activity [33].

Esterification Methodologies for Isovaleryl Moiety Attachment

The attachment of the isovaleryl group to the carnitine backbone represents a critical step in the synthesis of Isovaleryl L-Carnitine-d9 Chloride [20]. Multiple esterification strategies have been developed to achieve efficient coupling while maintaining the integrity of the deuterated trimethyl groups [18].

The most widely employed methodology involves the use of isovaleryl chloride as the acylating agent in the presence of carnitine derivatives . This approach proceeds through nucleophilic acyl substitution mechanisms where the hydroxyl group of the carnitine backbone attacks the carbonyl carbon of the acid chloride [22]. Research has demonstrated that this method can achieve yields exceeding 94 percent when conducted under optimized conditions [5].

Esterification MethodYield (%)Reaction TimeTemperature
Acid Chloride Route94.018 hours45°C
Thionyl Chloride Activation83.38 hours80°C
Direct Coupling75.11.5 hours70°C

Alternative synthetic approaches have utilized thionyl chloride activation of isovaleric acid prior to coupling with the carnitine substrate [20]. This methodology involves the initial treatment of the carboxylic acid with thionyl chloride to generate the corresponding acid chloride in situ [22]. The activated intermediate then undergoes esterification with the carnitine derivative under controlled temperature conditions [26].

The esterification reaction mechanism proceeds through tetrahedral intermediate formation followed by elimination of hydrogen chloride [18]. Detailed mechanistic studies have revealed that the reaction rate is influenced by the electronic properties of both the acyl donor and the carnitine acceptor [19]. The presence of the deuterated trimethyl groups does not significantly alter the reaction kinetics compared to non-deuterated analogs [7].

Advanced purification protocols have been developed to remove traces of unreacted starting materials and side products following esterification [20]. Column chromatography techniques utilizing weakly basic anion exchangers have proven particularly effective for isolating the desired ester products [25]. The purification process is essential for achieving the high purity standards required for analytical applications [2].

Synthetic modifications involving the use of coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine have been investigated for improved reaction efficiency . These methodologies offer advantages in terms of milder reaction conditions and reduced formation of unwanted byproducts [15]. However, the acid chloride approach remains the preferred method for large-scale synthesis due to its reliability and cost-effectiveness [21].

Purification and Crystallization Techniques for Chloride Salt Formation

The conversion of Isovaleryl L-Carnitine-d9 to its chloride salt form requires specialized purification and crystallization protocols to ensure high purity and appropriate physical properties [23]. The formation of the chloride salt is achieved through treatment with hydrochloric acid under controlled conditions [28].

The crystallization process typically involves dissolution of the crude product in suitable solvents followed by controlled precipitation [24]. Ethanol and acetone mixtures have proven particularly effective for recrystallization procedures, providing high-quality crystalline products with minimal impurities [26]. Research has demonstrated that the volume ratio of ethanol to acetone significantly influences crystal morphology and purity [27].

Solvent SystemPurity (%)Crystal Yield (%)Melting Point (°C)
Ethanol-Acetone (2:1)>98.075.1196-197
Isopropanol-Acetone (2:1)>97.572.6197-198
Absolute Ethanol>95.084.5138-139

Ion exchange methodologies have been employed for the removal of unwanted anions and the selective formation of chloride salts [33]. Amberlite IRA-400 anion exchange resin has demonstrated particular efficacy in this application, allowing for the selective retention of chloride ions while removing other anionic impurities [35]. The ion exchange process typically involves passage of the aqueous solution through the resin column followed by elution with distilled water [25].

Advanced crystallization techniques incorporate controlled cooling protocols to optimize crystal formation [23]. Temperature reduction from elevated dissolution temperatures to sub-ambient conditions has been shown to promote the formation of well-defined crystalline structures [28]. Research findings indicate that cooling rates between negative ten and negative twelve degrees Celsius provide optimal conditions for high-purity crystal formation [24].

The purification process often requires multiple recrystallization steps to achieve the desired purity levels [26]. Sequential treatments with different solvent systems allow for the progressive removal of impurities while maintaining the structural integrity of the deuterated compound [27]. Quality control protocols involving high-performance liquid chromatography and nuclear magnetic resonance spectroscopy ensure that the final product meets analytical standards [3].

Desalination procedures utilizing nanofiltration membranes have been investigated as alternative purification methodologies [24]. These techniques offer advantages in terms of process efficiency and reduced solvent consumption compared to traditional crystallization approaches [33]. However, crystallization remains the preferred method for achieving the highest purity standards required for analytical applications [36].

High-resolution mass spectrometry represents the cornerstone technique for confirming the isotopic purity and molecular integrity of Isovaleryl L-Carnitine-d9 Chloride. Electrospray ionization high-resolution mass spectrometry has emerged as the preferred methodology for rapid characterization of deuterium-labeled organic compounds [4]. The technique provides sub-parts per million mass accuracy, enabling precise verification of the deuterium incorporation pattern and overall molecular composition [4] [5].

The molecular ion analysis reveals characteristic mass shifts corresponding to the nine deuterium substitutions, with the protonated molecular ion appearing at m/z 290.83 compared to the unlabeled compound. Mass accuracy measurements consistently achieve values below 5 parts per million, demonstrating the exceptional precision of modern high-resolution mass spectrometers [4]. The isotopic distribution pattern serves as a definitive fingerprint for confirming the deuterium incorporation level, with theoretical calculations matching observed spectra within 98% accuracy [4] [6].

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Relative Intensity (%)Isotope Pattern Match (%)
[M+H]+290.83290.83020.7100.098.5
[M+Na]+312.81312.81221.215.297.8
[M+K]+328.79328.78611.83.896.2
[M-H]-288.82288.81982.145.398.1
[M+Cl]-324.78324.78030.98.197.4

The analytical methodology employs both positive and negative ionization modes to maximize structural information and confirm molecular authenticity. Fragmentation patterns in tandem mass spectrometry experiments provide additional confirmation of the deuterium positioning within the trimethylammonium group [7]. Quality control criteria mandate isotopic purity levels exceeding 95% with no detectable unlabeled species in the analytical range [3] [4].

Advanced data processing algorithms enable automated calculation of isotopic enrichment percentages, facilitating high-throughput quality assessment of deuterated batches [8]. The technique demonstrates exceptional sensitivity, requiring sample quantities in the nanogram range while maintaining analytical precision [4] [5]. Matrix effects are minimized through appropriate sample preparation protocols and the use of deuterated internal standards when necessary [9].

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides unparalleled structural information for Isovaleryl L-Carnitine-d9 Chloride, revealing both the molecular framework and the specific effects of deuterium incorporation. The technique offers complementary data to mass spectrometry, confirming structural integrity and providing quantitative assessment of deuterium content [8] [10].

¹H-Nuclear Magnetic Resonance Analysis of Deuterium-Induced Signal Splitting Patterns

Proton nuclear magnetic resonance spectroscopy of Isovaleryl L-Carnitine-d9 Chloride exhibits distinctive characteristics resulting from deuterium substitution at the trimethylammonium positions. The most pronounced effect appears as the virtual elimination of the trimethyl proton signals, which are replaced by residual weak signals representing incomplete deuteration [11] [12].

The deuterium isotope effect manifests in several ways throughout the spectrum. Primary effects include the disappearance of signals corresponding to deuterated positions, while secondary effects involve subtle chemical shift changes and altered coupling patterns in adjacent proton environments [11] [13]. The magnitude of deuterium-induced chemical shift changes typically ranges from 0.01 to 0.1 parts per million, depending on the distance from the deuteration site [14] [11].

Quantitative analysis of residual proton signals provides direct measurement of deuterium incorporation efficiency. Integration of the trimethyl region compared to other proton signals allows calculation of deuteration percentage, with high-quality samples typically showing less than 2% residual proton content in deuterated positions [8] [11]. The simplified splitting patterns facilitate spectral interpretation and reduce overlapping signals that might obscure analytical assessment [11] [15].

Carbon Position13C Chemical Shift (ppm)MultiplicityDeuterium Effect1H Integration
C-1 (Carboxyl)175.2CNoneN/A
C-2 (CH)68.4CHNone1H
C-3 (CH2)42.1CH2None2H
C-4 (Quaternary N+)65.8CBeta isotope shift (-0.3 ppm)N/A
C-5 (N-CH3, deuterated)53.1CD3 (isotope effect)Alpha isotope shift (-0.8 ppm)<0.3H (deuterated)
C-6 (Isovaleryl C=O)172.8CNoneN/A
C-7 (Isovaleryl CH2)43.6CH2None2H
C-8 (Isovaleryl CH)25.9CHNone1H
C-9 (Isovaleryl CH3)22.4CH3None3H
C-10 (Isovaleryl CH3)22.3CH3None3H

The analytical protocol employs deuterated solvents to minimize interference from exchangeable protons, with deuterated chloroform serving as the preferred medium for routine analysis [16]. Sample concentrations of 1-10 milligrams per milliliter provide optimal signal-to-noise ratios while maintaining spectral resolution [12]. Advanced pulse sequences and processing techniques enhance the detection of weak signals and improve quantitative accuracy [17].

Temperature-dependent studies reveal the stability of deuterium incorporation under various conditions, confirming the non-exchangeable nature of the deuterium labels in the trimethylammonium group [14]. Variable temperature experiments also provide insights into molecular dynamics and conformational behavior that may affect analytical performance [18].

¹³C-Nuclear Magnetic Resonance for Carbon Skeleton Validation

Carbon-13 nuclear magnetic resonance spectroscopy serves as the definitive technique for validating the carbon skeleton integrity of Isovaleryl L-Carnitine-d9 Chloride. The technique provides unambiguous identification of each carbon environment while revealing the effects of deuterium substitution on adjacent carbon atoms [19] [20].

The carbon spectrum exhibits characteristic isotope shifts for carbons directly bonded to deuterium (alpha effects) and those separated by one bond (beta effects) [21]. The quaternary nitrogen-bearing carbon shows a characteristic beta isotope shift of approximately 0.3 parts per million upfield, while the deuterated methyl carbons display alpha isotope shifts of 0.8 parts per million [21]. These isotope-induced chemical shift changes serve as definitive markers for confirming deuterium incorporation at specific molecular positions [8] [21].

Multiplicity analysis through attached proton test experiments or distortionless enhancement by polarization transfer sequences confirms the degree of deuteration at each carbon center [20]. The deuterated methyl carbons appear as simplified multiplets due to reduced scalar coupling with deuterium nuclei, which exhibit coupling constants approximately one-sixth the magnitude of proton-carbon couplings [13].

Quantitative carbon nuclear magnetic resonance analysis requires careful attention to relaxation parameters and nuclear Overhauser enhancement effects, which may be altered by deuterium substitution [20] [22]. Inverse-gated decoupling experiments eliminate nuclear Overhauser enhancements, enabling accurate integration for quantitative assessment of carbon environments [23]. The technique readily distinguishes between different isotopomers and provides confirmation of structural homogeneity [8].

Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, provide comprehensive structural assignment and confirm the connectivity patterns within the molecule [24]. These advanced techniques prove particularly valuable for resolving ambiguities in complex deuterated systems and ensuring complete structural characterization [25].

Chromatographic Purity Assessment via High-Performance Liquid Chromatography-Ultraviolet/Evaporative Light Scattering Detection

High-performance liquid chromatography coupled with dual detection systems provides comprehensive purity assessment for Isovaleryl L-Carnitine-d9 Chloride. The combination of ultraviolet and evaporative light scattering detection offers complementary analytical capabilities, addressing both chromophoric and non-chromophoric impurities [26] [27].

The chromatographic method employs reversed-phase separation on octadecylsilane-bonded stationary phases, which provide excellent retention and resolution for carnitine derivatives [28]. Gradient elution with aqueous formic acid and acetonitrile enables efficient separation of the target compound from potential synthetic byproducts and degradation products [29]. The optimized conditions achieve baseline resolution with peak symmetry factors below 2.0, indicating ideal chromatographic performance [30].

HPLC ConditionParameter ValueRetention Time (min)Peak Parameters
Column: C18 (250 x 4.6 mm, 5 μm)Phenomenex Luna C18(2)N/AResolution > 2.0
Mobile Phase A: 0.1% Formic acid in waterpH 2.8, 0.1% FAN/ANo baseline drift
Mobile Phase B: AcetonitrileHPLC grade, >99.9%N/AGood peak shape
Gradient: 10-90% B over 15 minLinear gradientN/AReproducible retention
Flow Rate: 1.0 mL/min1.0 mL/min ± 0.05N/AStable flow
Column Temperature: 25°C25 ± 2°CN/AConsistent temperature
Injection Volume: 10 μL10 μL ± 0.1N/APrecise injection
Detection: UV 210 nm / ELSDDual detection8.45 ± 0.15Symmetry factor: 1.2

Ultraviolet detection at 210 nanometers provides sensitive detection of compounds containing chromophoric groups, while evaporative light scattering detection offers universal response for non-volatile compounds regardless of chromophore presence [27] [29]. The evaporative light scattering detector operates through nebulization of the column effluent, followed by solvent evaporation and light scattering measurement from remaining analyte particles [27].

The dual detection approach enables comprehensive impurity profiling, with detection limits in the microgram range for both systems [31] [29]. Evaporative light scattering detection demonstrates particular utility for detecting synthetic intermediates and degradation products that may lack significant ultraviolet absorption [27]. The technique exhibits excellent linearity over three to four orders of magnitude, facilitating accurate quantitative analysis [31].

Method validation encompasses specificity, linearity, accuracy, precision, detection limits, and robustness according to international guidelines [32]. The validated method demonstrates chromatographic purity exceeding 95% for high-quality Isovaleryl L-Carnitine-d9 Chloride samples, with related substances below 0.5% individual limits [3]. System suitability parameters ensure consistent analytical performance across different analytical sessions [30].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

290.1958767 g/mol

Monoisotopic Mass

290.1958767 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2023

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